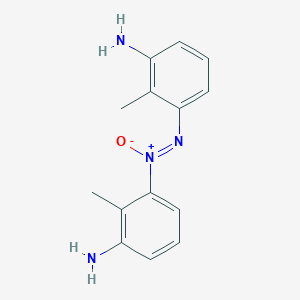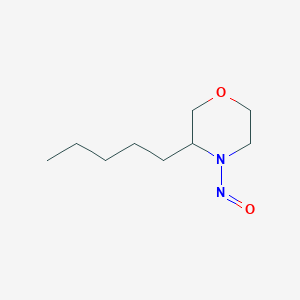
5-Pentyl-N-nitrosomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-N-nitrosomorpholine is an organic compound with the molecular formula C9H18N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by a morpholine ring substituted with a pentyl group and a nitroso group. Nitrosamines, including this compound, are often studied for their mutagenic and carcinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pentyl-N-nitrosomorpholine can be synthesized through the nitrosation of morpholine derivatives. The general synthetic route involves the reaction of morpholine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent the decomposition of the nitrosamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and morpholine derivatives to ensure safety and efficiency. The reaction is carried out in specialized reactors designed to control temperature and pressure, ensuring the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Pentyl-N-nitrosomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
5-Pentyl-N-nitrosomorpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its potential role in cancer research and drug development.
Industry: Utilized in the production of rubber, cosmetics, and other industrial products where nitrosamines are relevant.
Mechanism of Action
The mechanism of action of 5-Pentyl-N-nitrosomorpholine involves its bioactivation to form reactive intermediates that can interact with cellular components. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive oxygen species and other intermediates that can cause DNA damage. This DNA damage is a key factor in its mutagenic and carcinogenic effects.
Comparison with Similar Compounds
N-Nitrosomorpholine: A closely related compound with similar structural features and carcinogenic properties.
N-Nitrosodimethylamine: Another nitrosamine known for its potent carcinogenic effects.
N-Nitrosopyrrolidine: A nitrosamine with a different ring structure but similar biological effects.
Uniqueness: 5-Pentyl-N-nitrosomorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological effects. The presence of the pentyl group can affect its solubility, stability, and interaction with biological molecules, distinguishing it from other nitrosamines.
Properties
IUPAC Name |
4-nitroso-3-pentylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-4-5-9-8-13-7-6-11(9)10-12/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPTRTVHVHEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COCCN1N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933895 |
Source


|
| Record name | 4-Nitroso-3-pentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150226-13-4 |
Source


|
| Record name | 5-Pentyl-N-nitrosomorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150226134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroso-3-pentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
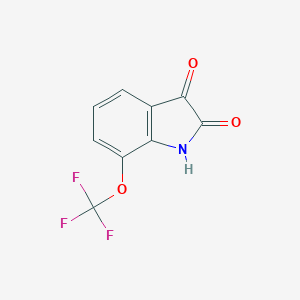
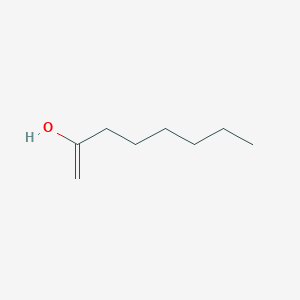
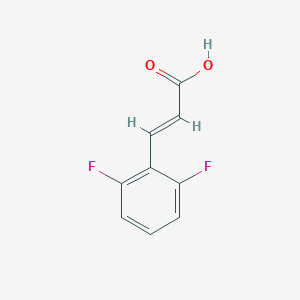

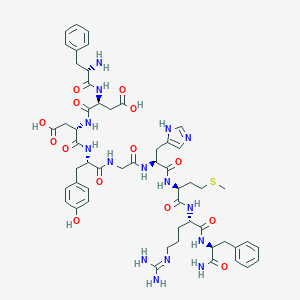

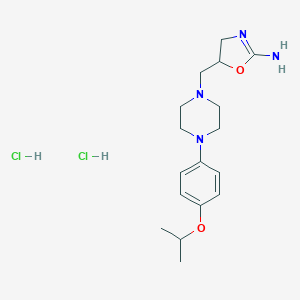
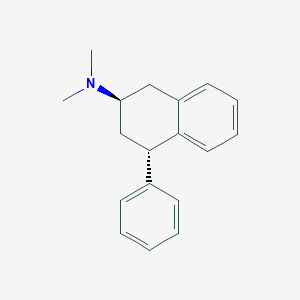
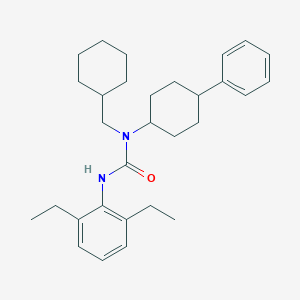
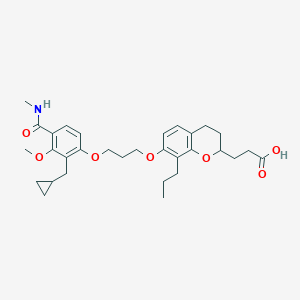
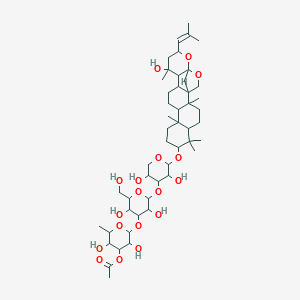
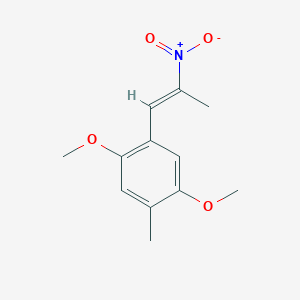
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
